molecular formula C14H21NO2 B13515971 Ethyl 6-amino-6-phenylhexanoate

Ethyl 6-amino-6-phenylhexanoate

Cat. No.: B13515971
M. Wt: 235.32 g/mol
InChI Key: YPCVZRZTUNMVAN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-6-phenylhexanoate (CAS 1179759-49-9) is a phenyl-substituted derivative of 6-aminohexanoic acid ethyl ester, presenting researchers with a versatile hydrophobic building block. The compound features a flexible hexanoate spacer terminated with a primary amino group and a phenyl ring, a structure that suggests utility in medicinal and synthetic chemistry. The 6-aminohexanoic acid (Ahx) moiety is well-established in research as a key structural element. It is a hydrophobic, flexible spacer that can be introduced into peptides to modify their conformation, proteolytic stability, and biological activity without significantly altering the spatial orientation of key functional groups . The phenyl group appended to the backbone adds a signature for aromatic interactions, which could be leveraged in the design of novel molecular probes or inhibitors. While the specific biological profile of this compound is not fully documented, its structural relatives are known to play roles in modulating serine protease activity. For instance, derivatives of 6-aminohexanoic acid are recognized for their antifibrinolytic properties, functioning as lysine mimetics that competitively inhibit the binding of plasminogen and plasmin to fibrin, thereby preventing clot degradation . This mechanism is central to the action of pharmaceuticals like tranexamic acid and aminocaproic acid . Furthermore, short peptide conjugates of Ahx have demonstrated the ability to inhibit the amidolytic activity of plasmin, acting at the enzyme's active site . The ethyl ester group in this compound offers a handle for further chemical manipulation or may serve as a prodrug feature, enhancing cell membrane permeability. This product is intended for research applications such as chemical synthesis, drug discovery, and the development of peptide mimetics. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl 6-amino-6-phenylhexanoate

InChI

InChI=1S/C14H21NO2/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11,15H2,1H3

InChI Key

YPCVZRZTUNMVAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Reduction of 6-nitro-6-phenylhexanoate to Ethyl 6-amino-6-phenylhexanoate

One of the most direct and efficient methods involves the reduction of 6-nitro-6-phenylhexanoate derivatives. In a reported procedure, methyl 6-nitro-6-phenylhexanoate is treated with active zinc powder in acetic acid at elevated temperatures (around 120 °C) for approximately one hour. After filtration and pH adjustment to alkaline conditions, the product is extracted and purified by column chromatography to yield mthis compound with a high yield of about 90%.

Step Reagents & Conditions Outcome
Reduction Active zinc powder, AcOH, 120 °C, 1 h Nitro group reduced to amino
Workup Filtration, pH adjusted to 12-13, extraction Purification by chromatography
Yield 90% Pure mthis compound

This method is notable for its simplicity and high yield, making it a preferred approach for synthesizing the amino derivative from the corresponding nitro precursor.

Synthesis via α-Bromination and Subsequent Substitution

Another approach involves the α-bromination of ethyl 6-phenylhexanoate followed by nucleophilic substitution to introduce the amino group.

Ethyl 6-phenylhexanoate is brominated at the α-position using reagents such as N-bromosuccinimide (NBS) in solvents like tetrahydrofuran (THF) or acetonitrile, often with catalytic acids (e.g., p-toluenesulfonic acid) under reflux conditions. This yields α-bromo derivatives with moderate to good yields (65-85%).

  • Step 2: Nucleophilic Substitution

The α-bromoester intermediate is then reacted with sodium azide or other nitrogen nucleophiles in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (70 °C) to substitute the bromine atom with an amino group or its precursor. Subsequent reduction or hydrolysis steps convert the azido or protected amino intermediates to the free amine.

Step Reagents & Conditions Outcome
α-Bromination NBS, TsOH, THF, reflux 4 h α-Bromo ethyl 6-phenylhexanoate
Substitution Sodium azide, DMF, 70 °C, 3-6 h Azido intermediate
Reduction Zn/AcOH or catalytic hydrogenation Amino derivative

This multi-step method allows for the introduction of the amino group with control over stereochemistry and functional group tolerance.

Wittig Reaction-Based Synthesis

A more complex synthetic route involves the Wittig reaction starting from isopropyl 6-phenylhexanoate and ethyl diethoxyacetate, followed by condensation with guanidine to form pyrimidine derivatives. Hydrolysis of these intermediates can yield amino-functionalized hexanoate derivatives.

  • The condensation of isopropyl 6-phenylhexanoate with ethyl diethoxyacetate followed by guanidine treatment affords 2-amino-6-diethoxymethyl-5-phenylbutyl-4-pyrimidinol, which upon acid hydrolysis yields 2-amino-4-hydroxy-5-phenylbutylpyrimidine-6-carboxaldehyde. Further Wittig reactions and reductions provide functionalized amino derivatives.

This method is more suitable for the synthesis of pyrimidine-functionalized analogs but can be adapted for the preparation of this compound through appropriate modifications.

Esterification and Reduction Route

Starting from 6-(2,5-dimethoxyphenyl)-6-oxohexanoate derivatives, esterification followed by reduction has been employed to prepare amino hexanoate derivatives.

  • Friedel-Crafts acylation of 1,4-dimethoxybenzene with adipoyl chloride produces the keto acid chloride intermediate.
  • Esterification yields methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate.
  • Reduction with amalgamated zinc converts the keto group to the corresponding hydrocarbon chain, which can then be converted to amino derivatives by further substitution reactions.
Method No. Starting Material Key Reactions Yield (%) Notes
1 6-nitro-6-phenylhexanoate Reduction with Zn/AcOH 90 Direct, high-yielding, simple procedure
2 Ethyl 6-phenylhexanoate α-Bromination, substitution 65-85 (bromination), ~90 (final) Multi-step, allows functional group manipulation
3 Isopropyl 6-phenylhexanoate + ethyl diethoxyacetate Wittig reaction, condensation, hydrolysis Variable Complex, for pyrimidine derivatives
4 6-(2,5-Dimethoxyphenyl)-6-oxohexanoate Esterification, reduction Moderate Multi-step, involves Friedel-Crafts acylation
  • The reduction of nitro precursors is the most straightforward and high-yielding method for obtaining this compound, favored for scalability and reproducibility.
  • α-Bromination followed by nucleophilic substitution provides versatility but requires careful control of reaction conditions to avoid side reactions and ensure high purity.
  • Wittig reaction-based methods are more suited for the synthesis of complex analogs with heterocyclic moieties but can be adapted for amino hexanoate derivatives.
  • Esterification and reduction routes provide access to substituted derivatives but involve more steps and moderate yields.

This compound can be prepared by several synthetic routes, with the reduction of 6-nitro-6-phenylhexanoate being the most efficient and widely used method. Alternative methods involving α-bromination and Wittig reactions offer synthetic flexibility for derivative compounds. The choice of method depends on the desired scale, purity, and functionalization requirements.

Chemical Reactions Analysis

    Reactivity: Ethyl 6-amino-6-phenylhexanoate can undergo various reactions

    Common Reagents and Conditions: Reactions typically involve bases (e.g., NaOH, KOH), reducing agents (e.g., LiAlH), and acid catalysts (e.g., HSO).

    Major Products: Hydrolysis yields 6-aminohexanoic acid and ethanol.

  • Scientific Research Applications

      Chemistry: Ethyl 6-amino-6-phenylhexanoate serves as a building block for the synthesis of other compounds.

      Biology and Medicine: Its derivatives may have biological activity, making them relevant for drug discovery.

      Industry: Used in the production of specialty chemicals and pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application. It could act as a precursor, a ligand, or a modulator of biological processes.
    • Further research is needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The provided evidence highlights several ethyl hexanoate derivatives with substitutions at the sixth carbon. These compounds differ in functional groups, aromatic substituents, and molecular properties. Below is a detailed comparison:

    Table 1: Key Structural and Chemical Properties of Ethyl 6-Oxo-6-Phenylhexanoate and Analogs

    Compound Name Molecular Formula Substituent(s) on Phenyl Ring Molecular Weight CAS Number Key References
    Ethyl 6-oxo-6-phenylhexanoate C₁₄H₁₈O₃ None (plain phenyl) 234.29 g/mol 4248-25-3
    Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate C₁₆H₁₆F₆O₃ 3,5-bis(trifluoromethyl) 370.29 g/mol 898792-97-7
    Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate C₁₉H₂₅NO₃S 3-(thiomorpholinomethyl) 359.47 g/mol 898788-22-2
    Ethyl 6-chloro-6-oxohexanoate C₈H₁₃ClO₃ Chlorine (no phenyl group) 192.64 g/mol 1071-71-2

    Functional Group Variations

    • Ethyl 6-oxo-6-phenylhexanoate: Features a ketone (-C=O) at the sixth carbon and a phenyl group. This compound is a key intermediate in organic synthesis, as noted in its preparation via coupling reactions with ethyl 5-iodovalerate .
    • Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate: The phenyl ring is substituted with electron-withdrawing trifluoromethyl (-CF₃) groups at the 3 and 5 positions. These substituents enhance lipophilicity and metabolic stability, making it relevant in medicinal chemistry .
    • Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate: Incorporates a thiomorpholine ring (a sulfur-containing heterocycle) at the 3-position of the phenyl group. Such modifications are common in drug design to modulate solubility and receptor binding .

    Research Findings and Trends

    Impact of Substituents on Reactivity: Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring increase the electrophilicity of the ketone, facilitating nucleophilic additions . Bulky substituents (e.g., thiomorpholinomethyl) may sterically hinder reactions at the ketone, altering synthetic pathways .

    Biological Activity: While direct data on Ethyl 6-amino-6-phenylhexanoate is absent, its oxo analog and derivatives are studied for bioactivity. For example, ethyl acetate extracts of spices containing similar hexanoate derivatives show antifungal properties .

    Q & A

    Q. What are the key steps in synthesizing Ethyl 6-amino-6-phenylhexanoate, and how is reaction completion monitored?

    The synthesis typically involves two stages: (1) trans-esterification of ε-caprolactone with ethanol under acidic conditions to yield 6-hydroxyethylhexanoate, and (2) acetylation using acetic anhydride under mild basic conditions to form the final product. Reaction completion is monitored via thin-layer chromatography (TLC) using a 4:1 hexane:acetone mobile phase. Intermediate and product structures are confirmed by ¹H-NMR and IR spectroscopy, with characteristic peaks for ester (∼1720 cm⁻¹) and acetyloxy groups (∼1240 cm⁻¹) .

    Q. What safety precautions are critical when handling reagents like acetic anhydride or sulfuric acid in this synthesis?

    Acetic anhydride is a lachrymator and requires use in a fume hood. Sulfuric acid, a corrosive catalyst, mandates gloves and safety glasses. During acetylation, exothermic reactions occur when quenching excess anhydride with water; slow addition and cooling are essential to prevent splashing or overheating .

    Q. How do researchers characterize the purity of this compound?

    Purity is assessed via TLC (Rf comparison with standards), ¹H-NMR (integration ratios for protons adjacent to functional groups), and IR spectroscopy. Contaminants like unreacted intermediates are identified by unexpected peaks or shifts, necessitating further purification via extraction (e.g., sodium bicarbonate washes) or recrystallization .

    Advanced Research Questions

    Q. How can conflicting NMR data between intermediates and final products be resolved?

    Discrepancies in ¹H-NMR spectra (e.g., unexpected splitting or integration) may arise from incomplete reactions, stereochemical variations, or solvent impurities. Researchers should:

    • Compare spectra with literature or computational predictions (e.g., density functional theory).
    • Re-run reactions under optimized conditions (e.g., extended reflux time).
    • Use deuterated solvents to eliminate solvent interference .

    Q. What strategies improve yield in the acetylation step of Ethyl 6-hydroxyhexanoate?

    Yield optimization involves:

    • Catalyst tuning : Sodium bicarbonate (0.5 g) is preferred over stronger bases to minimize side reactions.
    • Reagent ratios : A 10% molar excess of acetic anhydride ensures complete acetylation.
    • Reaction monitoring : Repeated TLC checks during reflux (40–60 minutes) prevent over-decomposition .

    Q. How can computational methods predict synthetic pathways for this compound derivatives?

    Retrosynthetic analysis tools (e.g., AI-driven platforms) leverage databases like Reaxys to propose feasible routes. For example, substituting the phenyl group with morpholine derivatives (as in Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate) requires evaluating steric effects and reaction thermodynamics via software like Gaussian or Schrödinger Suite .

    Q. What analytical techniques differentiate between keto-enol tautomerism in 6-oxo intermediates?

    ¹³C-NMR and IR spectroscopy are critical:

    • ¹³C-NMR : Keto forms show carbonyl carbons at ∼210 ppm, while enol tautomers exhibit conjugated double bonds (∼160–180 ppm).
    • IR : Enol C=O stretches (∼1650 cm⁻¹) differ from keto forms (∼1720 cm⁻¹).
    • Control experiments : pH adjustments (acidic vs. basic conditions) stabilize specific tautomers for clearer analysis .

    Methodological Considerations

    Q. How should researchers calculate percent yield when impurities persist after purification?

    Use the formula:

    Percent Yield=(Actual Yield (g)Theoretical Yield (g))×100\text{Percent Yield} = \left(\frac{\text{Actual Yield (g)}}{\text{Theoretical Yield (g)}}\right) \times 100

    Theoretical yield is based on limiting reagent stoichiometry (e.g., ε-caprolactone in step 1). If impurities remain, quantify purity via NMR or HPLC and adjust the actual yield accordingly. For example, if the product is 90% pure, multiply the isolated yield by 0.9 .

    Q. What statistical methods validate reproducibility in multi-step syntheses?

    • Standard deviation : Calculate across triplicate experiments.
    • ANOVA : Compare yields under varying conditions (e.g., temperature, catalyst load).
    • Error propagation : Account for uncertainties in mass measurements and instrument precision .

    Data Contradiction Analysis

    Q. How to address discrepancies between experimental and computational spectral data?

    • Re-examine computational parameters : Ensure solvent and temperature settings match experimental conditions.
    • Check for tautomerism or conformers : Use variable-temperature NMR to identify dynamic equilibria.
    • Collaborate with crystallography : Single-crystal X-ray structures provide definitive conformation data .

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